Benzyl acrylfentanyl
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Overview
Description
- Structurally, it is similar to known opioids and is primarily used for research and forensic applications .
Benzyl Acrylfentanyl (hydrochloride): is an analytical reference standard with the chemical formula C21H24N2O•HCl . It belongs to the class of fentanyl analogs.
Preparation Methods
Synthetic Routes: The synthetic routes for Benzyl Acrylfentanyl are not widely documented. it is likely synthesized through modifications of the fentanyl scaffold.
Industrial Production: Information on industrial-scale production methods is limited due to its research-oriented nature.
Chemical Reactions Analysis
Reactivity: Benzyl Acrylfentanyl may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study Benzyl Acrylfentanyl to understand its structure-activity relationships and explore potential modifications for novel opioid derivatives.
Biology and Medicine: Investigations focus on its binding affinity to opioid receptors, pharmacokinetics, and potential therapeutic applications.
Forensics: this compound is relevant in forensic toxicology for identifying and detecting its presence in biological samples.
Mechanism of Action
Targets: Benzyl Acrylfentanyl likely exerts its effects by binding to μ-opioid receptors in the central nervous system.
Pathways: Activation of these receptors leads to analgesia, sedation, and respiratory depression.
Comparison with Similar Compounds
Similar Compounds: Benzyl Acrylfentanyl shares structural features with other fentanyl analogs, such as acrylfentanyl and furanylfentanyl.
Uniqueness: Its benzyl substitution distinguishes it from other analogs, affecting its pharmacological properties.
Remember that while this compound has been studied, comprehensive information remains limited. Researchers continue to explore its properties and applications in the field of opioids and forensic science
Properties
CAS No. |
1956368-29-8 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C21H24N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h2-12,20H,1,13-17H2 |
InChI Key |
BANFGBDVLADRGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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